molecular formula C13H17NOS B4921117 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one

3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one

Cat. No.: B4921117
M. Wt: 235.35 g/mol
InChI Key: ZWPKCCGIKOTCBK-UHFFFAOYSA-N
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Description

3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one is an organic compound that features a thiophene ring, a propanone group, and a bis(prop-2-enyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one typically involves the reaction of thiophene derivatives with bis(prop-2-enyl)amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophene derivative, followed by the addition of bis(prop-2-enyl)amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(prop-2-enyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Thiophene derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound with hydrogenated groups.

    Substitution: New compounds with different substituents replacing the bis(prop-2-enyl)amino group.

Scientific Research Applications

3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol: A compound with a similar bis(prop-2-enyl)amino group but different core structure.

    Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one.

Uniqueness

This compound is unique due to the combination of its thiophene ring and bis(prop-2-enyl)amino group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

3-[bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-3-8-14(9-4-2)10-7-12(15)13-6-5-11-16-13/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPKCCGIKOTCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCC(=O)C1=CC=CS1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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